molecular formula C27H28ClN3O3S B11527952 Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11527952
M. Wt: 510.0 g/mol
InChI Key: PXQDZTSZSZXNAU-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a multifaceted structure It is characterized by the presence of various functional groups, including tert-butyl, chlorophenyl, cyano, methyl, carbamoyl, and sulfanyl groups

Properties

Molecular Formula

C27H28ClN3O3S

Molecular Weight

510.0 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C27H28ClN3O3S/c1-16-8-6-7-9-21(16)31-22(32)15-35-25-20(14-29)24(18-10-12-19(28)13-11-18)23(17(2)30-25)26(33)34-27(3,4)5/h6-13,24,30H,15H2,1-5H3,(H,31,32)

InChI Key

PXQDZTSZSZXNAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Cl)C#N

Origin of Product

United States

Preparation Methods

The synthesis of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic addition, and other organic transformations. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Hydrolysis: The ester and amide groups can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to TERT-BUTYL 4-(4-CHLOROPHENYL)-5-CYANO-2-METHYL-6-({[(2-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE include other dihydropyridine derivatives and compounds with similar functional groups. These compounds may share similar reactivity and applications but differ in their specific structures and properties. Some examples include:

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